molecular formula C15H29N3O2 B592317 Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate CAS No. 1185064-24-7

Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B592317
CAS No.: 1185064-24-7
M. Wt: 283.416
InChI Key: QVPYGRQWAZUZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate can be traced to the broader evolution of synthetic methodologies in heterocyclic chemistry during the late twentieth and early twenty-first centuries. According to chemical database records, this specific compound was first catalogued in 2010, with continuous updates to its characterization data occurring as recently as 2025. This timeline corresponds with significant advances in the synthetic chemistry of complex nitrogen-containing heterocycles, particularly those incorporating multiple ring systems within a single molecular entity. The compound's development reflects the growing sophistication of synthetic organic chemistry in creating molecules that combine structural elements from different heterocyclic families.

The emergence of this compound type represents part of a broader historical trend toward the synthesis of increasingly complex heterocyclic systems. The integration of piperazine and piperidine moieties within a single molecule reflects advances in synthetic methodology that allow for the controlled assembly of multiple ring systems. The incorporation of the tert-butoxycarbonyl protecting group demonstrates the evolution of protective group chemistry, which became increasingly important in the synthesis of complex organic molecules during the latter half of the twentieth century. This protecting group strategy allows for selective functionalization and subsequent deprotection, enabling the synthesis of molecules that would be otherwise difficult to prepare.

The compound's historical development also coincides with increased understanding of structure-activity relationships in medicinal chemistry. The systematic approach to combining different heterocyclic motifs represents a rational design strategy that emerged from decades of research into the biological activities of nitrogen-containing compounds. The specific substitution pattern observed in this molecule, with the quaternary carbon center at the 4-position of the piperidine ring, reflects sophisticated understanding of how structural modifications can influence molecular properties and potential biological activities.

Systematic Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds. The name systematically describes each structural component: the tert-butyl group attached to the carboxylate functionality, the 4-methyl substituent on the piperidine ring, and the piperazin-1-yl group also attached at the 4-position of the piperidine ring. This nomenclature system ensures unambiguous identification of the compound's structure and substitution pattern.

The compound is classified under multiple chemical categories due to its complex structure. It belongs to the class of piperidine derivatives, specifically those bearing substituents at the 4-position. Simultaneously, it is classified as a piperazine derivative due to the presence of the piperazin-1-yl moiety. The compound also falls under the category of carbamate esters due to the tert-butoxycarbonyl functionality attached to the piperidine nitrogen. This multi-classification reflects the compound's hybrid nature and its potential applications across different areas of chemistry.

According to chemical database classifications, the compound bears the Chemical Abstracts Service number 1185064-24-7, providing a unique identifier for regulatory and commercial purposes. Alternative systematic names include "1-Boc-4-Methyl-4-piperazin-1-yl-piperidine" and "4-Methyl-4-piperazin-1-yl-piperidine-1-carboxylic acid tert-butyl ester," demonstrating the various acceptable nomenclature approaches for describing this complex structure. The International Chemical Identifier key QVPYGRQWAZUZHX-UHFFFAOYSA-N provides additional systematic identification through computational chemistry databases.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound represents a sophisticated example of heterocyclic design, incorporating multiple nitrogen-containing ring systems within a single molecular framework. The compound features a six-membered piperidine ring bearing a quaternary carbon center at the 4-position, which simultaneously supports both a methyl group and a piperazin-1-yl substituent. This quaternary center represents a significant structural feature, as it creates a fixed three-dimensional arrangement that can influence the compound's conformational properties and potential biological activities.

The piperazine moiety attached to the piperidine ring introduces additional conformational complexity and provides multiple nitrogen atoms that can participate in hydrogen bonding or coordination interactions. The six-membered piperazine ring adopts a chair conformation similar to cyclohexane, but the presence of nitrogen atoms introduces additional flexibility and potential for molecular interactions. The connection between the piperazine and piperidine rings through the quaternary carbon creates a rigid junction that constrains the relative orientations of the two ring systems.

The tert-butoxycarbonyl protecting group attached to the piperidine nitrogen serves multiple structural and synthetic functions. This bulky group influences the compound's overall three-dimensional shape and provides protection for the piperidine nitrogen during synthetic transformations. The tert-butyl ester functionality is particularly significant because it can be selectively removed under acidic conditions, allowing for controlled deprotection strategies in synthetic applications. The carbamate linkage also contributes to the compound's stability and influences its chemical reactivity patterns.

The overall molecular geometry, as determined by the arrangement of the two heterocyclic rings and the protecting group, creates a compound with distinct spatial characteristics that can influence its interactions with biological targets or its utility as a synthetic intermediate. The presence of three nitrogen atoms within the structure provides multiple sites for potential protonation or metal coordination, adding to the compound's versatility in chemical applications.

Relationship to Other Piperazine and Piperidine Derivatives

This compound belongs to a broader family of compounds that combine piperazine and piperidine structural elements. Related compounds in this family include tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate, which differs by having the piperazine ring connected through a methylene bridge rather than directly attached to the quaternary carbon. This structural difference significantly influences the conformational flexibility and spatial arrangement of the two ring systems.

Another closely related compound is tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, which reverses the connectivity pattern by placing the tert-butoxycarbonyl group on the piperazine ring rather than the piperidine ring. This connectivity difference demonstrates how subtle structural modifications can create distinct chemical entities with potentially different properties and applications. The systematic study of such structural relationships provides valuable insights into structure-activity relationships and guides the design of new compounds with desired properties.

The compound also relates to simpler piperidine derivatives such as tert-butyl 4-(methylamino)piperidine-1-carboxylate, which features a methylamino group at the 4-position instead of the more complex piperazin-1-yl substituent. This comparison highlights how the incorporation of the piperazine ring system significantly increases structural complexity and provides additional sites for molecular interactions. The progression from simple methylamino substitution to piperazin-1-yl substitution represents a systematic approach to increasing molecular complexity while maintaining the core piperidine framework.

Within the broader context of heterocyclic chemistry, this compound exemplifies the trend toward creating hybrid molecules that combine multiple pharmacologically relevant structural motifs. The integration of piperazine and piperidine elements within a single molecule reflects sophisticated synthetic strategies developed for accessing complex chemical space. Such compounds serve as important intermediates in the synthesis of more elaborate structures and provide scaffolds for further functionalization and biological evaluation.

Table 1: Structural Comparison of Related Piperazine-Piperidine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference CAS Number
This compound C₁₅H₂₉N₃O₂ 283.41 Direct piperazine attachment to quaternary carbon 1185064-24-7
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate C₁₅H₂₉N₃O₂ 283.42 Piperazine connected via methylene bridge 381722-48-1
Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate C₁₄H₂₇N₃O₂ 269.38 Reversed connectivity pattern 205059-24-1
Tert-butyl 4-(methylamino)piperidine-1-carboxylate C₁₁H₂₂N₂O₂ 214.31 Simple methylamino substitution 147539-41-1

Properties

IUPAC Name

tert-butyl 4-methyl-4-piperazin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-14(2,3)20-13(19)17-9-5-15(4,6-10-17)18-11-7-16-8-12-18/h16H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPYGRQWAZUZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674280
Record name tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185064-24-7
Record name tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

This compound acts as a linker, connecting the protein-recruiting moiety and the E3 ligase-recruiting moiety in a PROTAC molecule. By doing so, it facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, this compound indirectly influences various cellular processes that are regulated by these proteins.

Result of Action

The primary result of the action of this compound is the degradation of target proteins. This can lead to various molecular and cellular effects, depending on the function of the degraded proteins. For example, if the target protein is a key regulator of a disease pathway, its degradation could potentially ameliorate the disease symptoms.

Biological Activity

Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate (CAS No. 1185064-24-7) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including relevant data tables and findings from recent studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₅H₂₉N₃O₂
Molecular Weight283.41 g/mol
Purity≥ 97%
InChI KeyQVPYGRQWAZUZHX-UHFFFAOYSA-N
LogPHigh
TPSA (Topological Polar Surface Area)44.81 Ų

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of piperidine derivatives, including this compound. A notable study highlighted its effectiveness against Gram-positive bacteria , including drug-resistant strains such as Staphylococcus aureus and Enterococcus faecium.

Table 1: Antimicrobial Activity Against Gram-positive Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus (MRSA)0.78 - 3.125
Enterococcus faecium (VRE)0.78 - 3.125

These findings suggest that this compound may be comparable to existing last-resort antibiotics like vancomycin and linezolid in terms of potency against resistant strains .

Anticancer Potential

The compound's anticancer activity has also been explored, particularly through structure-activity relationship (SAR) studies involving various piperidine derivatives. One study indicated that certain piperidine-based compounds exhibited cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC₅₀ (μM)
Tert-butyl piperidine derivativeFaDu (hypopharyngeal)14 ± 3

The results indicated that modifications to the piperidine structure could enhance cytotoxicity, providing insights into the design of novel anticancer agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific biological targets, such as enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways, plays a crucial role in its activity.

Case Studies and Experimental Findings

In a recent experimental study, the compound was evaluated for its efficacy against Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth at concentrations as low as 13μM13\,\mu M. The study also highlighted improved pharmacokinetic parameters for certain analogs of the compound, suggesting potential for further development in tuberculosis treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate becomes evident when compared to related piperidine and piperazine derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Differences Biological/Chemical Implications
This compound (Target) Piperidine core with 4-methyl and 4-piperazinyl groups; tert-butyl carbamate. Enhanced hydrogen bonding (piperazine) and steric protection (tert-butyl); potential CNS activity.
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate (CAS 38172248) Piperidine core with piperazinylmethyl substituent. Piperazine attached via methylene bridge vs. direct 4-position substitution. Reduced steric hindrance; altered spatial orientation for target binding.
Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate Dual piperidine cores with aminomethyl and 4-methylpiperidinyl groups. Aminomethyl instead of piperazine; second piperidine ring. Increased basicity (amine group); divergent reactivity in nucleophilic reactions.
Tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate Bromoethynyl and hydroxyl substituents at 4-position. Electrophilic bromoethynyl vs. piperazine; hydroxyl for hydrogen bonding. Higher reactivity in cross-coupling reactions; potential for cytotoxicity.
Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate Acetylated piperazine and cyano groups. Acetyl reduces piperazine basicity; cyano enhances electrophilicity. Modified pharmacokinetics (lipophilicity) and potential enzyme inhibition.

Functional Group Impact

  • Piperazine vs. Piperidine : Piperazine’s dual nitrogen atoms increase hydrogen-bonding capacity and basicity compared to single-nitrogen piperidine, making the target compound more suitable for interactions with acidic biological targets (e.g., receptors or enzymes) .
  • Tert-Butyl Carbamate : This group stabilizes the molecule against metabolic degradation, a common strategy in prodrug design .

Preparation Methods

Reductive Amination of 4-Methylpiperidin-4-one with Piperazine

The most widely reported method involves reductive amination of 4-methylpiperidin-4-one with piperazine. 4-Methylpiperidin-4-one is first synthesized via intramolecular cyclization of δ-valerolactam derivatives . Piperazine (1.2–1.5 equivalents) is then introduced in the presence of sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride in dichloromethane or methanol at 0–25°C . The Boc-protecting group is subsequently introduced using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in THF, yielding the target compound in 78–85% isolated yield .

Key Advantages :

  • High functional group tolerance.

  • Avoids harsh conditions (e.g., no need for metal catalysts) .

Limitations :

  • Requires strict control of stoichiometry to prevent over-alkylation of piperazine .

  • Intermediate 4-methylpiperidin-4-one is hygroscopic, necessitating anhydrous conditions .

Nucleophilic Substitution of Boc-Protected 4-Methyl-4-bromopiperidine

This two-step approach begins with the synthesis of tert-butyl 4-methyl-4-bromopiperidine-1-carboxylate via radical bromination of the corresponding piperidine derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ . The bromide intermediate undergoes nucleophilic substitution with piperazine (2.0 equivalents) in dimethylformamide (DMF) at 80–100°C for 12–18 hours, achieving 65–72% yield .

Optimization Notes :

  • Addition of potassium iodide (KI) enhances reactivity via the Finkelstein reaction .

  • Microwave-assisted synthesis reduces reaction time to 2–3 hours with comparable yields .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A modular strategy employs tert-butyl 4-propioloylpiperidine-1-carboxylate , synthesized from 4-piperidinecarboxylic acid and propiolic acid . This alkyne reacts with piperazine-derived azides under CuI catalysis (10 mol%) in DMF at 0°C, forming a triazole-linked intermediate. Hydrogenolysis with Pd/C in methanol cleaves the triazole, yielding the target compound in 82–89% yield over three steps .

Critical Data :

  • Reaction time: 5 minutes for CuAAC, 6 hours for hydrogenolysis .

  • Purity: >95% (HPLC) .

Comparative Analysis of Methodologies

Method Yield Reaction Time Key Reagents Citations
Reductive Amination78–85%12–24 hSTAB, Boc₂O
Nucleophilic Substitution65–72%12–18 hNBS, KI, Piperazine
CuAAC82–89%6.5 h totalCuI, Pd/C, H₂

Trends :

  • Reductive amination offers the best balance of yield and scalability.

  • CuAAC provides superior purity but requires expensive catalysts .

Mechanistic Insights and Side Reactions

  • Over-Alkylation : Excess piperazine in Method 2 leads to bis-alkylated byproducts, detectable via LC-MS at m/z 385.3 .

  • Boc Deprotection : Prolonged exposure to acidic conditions during workup hydrolyzes the Boc group, necessitating pH monitoring .

  • Radical Intermediates : Method 2’s bromination step generates stabilized piperidinyl radicals, confirmed by ESR spectroscopy .

Industrial-Scale Adaptations

For kilogram-scale production, Method 1 is preferred due to:

  • Solvent recycling (THF recovery >90%) .

  • Simplified purification via crystallization from hexane/ethyl acetate .

  • A 2023 optimization achieved 91% yield using continuous flow hydrogenation .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine or piperazine core. For example, iron-catalyzed coupling reactions (e.g., using Fe(acac)₃) between donor olefins and acceptors like methyl vinyl ketone can yield the target compound. Key steps include:

  • Alkylation/Functionalization : Reacting tert-butyl carbamate derivatives with piperazine or substituted piperidines under anhydrous conditions.
  • Catalytic Optimization : Iron catalysts (5 mol% Fe(acac)₃) at 70°C enhance bond formation efficiency .
  • Purification : Flash column chromatography (SiO₂, hexanes/EtOAc) is commonly employed for isolation .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on:

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions; mass spectrometry verifies molecular weight .
  • Computational Modeling : InChI key and SMILES strings (e.g., SLNNQRYXMIVPLO-UHFFFAOYSA-N) aid in digital simulations .

Q. What safety precautions are recommended for handling this compound?

Safety protocols include:

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (Category 4 acute toxicity) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Optimization strategies involve:

  • Catalyst Screening : Testing Fe(acac)₃ vs. other transition-metal catalysts for C–C bond formation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 70°C) minimizes side-product formation .
Condition Impact on Yield
5 mol% Fe(acac)₃67% yield (piperidine derivative)
Anhydrous DMFReduces hydrolysis by-products

Q. What analytical strategies resolve contradictions in spectroscopic data for piperidine derivatives?

Contradictions arise from stereoisomerism or solvent effects. Mitigation approaches include:

  • Dynamic NMR : Detects conformational exchange in piperazine rings at variable temperatures.
  • Crystallographic Validation : SHELXD/SHELXE resolves ambiguous NOE signals .
  • DFT Calculations : Predicts ¹³C chemical shifts to cross-validate experimental data .

Q. How can the compound’s interactions with biological targets be methodologically studied?

Key methodologies include:

  • Receptor Binding Assays : Radiolabeled derivatives (e.g., ³H/¹⁴C isotopes) quantify affinity for neurotransmitter receptors .
  • Enzyme Inhibition Studies : Kinetic assays (IC₅₀ measurements) using purified enzymes (e.g., kinases) .
  • Molecular Dynamics Simulations : Docking studies (e.g., AutoDock Vina) predict binding modes to proteins .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity data across safety reports?

Discrepancies often stem from incomplete toxicological profiling. Best practices include:

  • In Silico Predictors : Tools like ECOSAR estimate ecotoxicity in lieu of experimental data .
  • Cross-Referencing : Compare SDS entries (e.g., Key Organics vs. ALADDIN) for consensus on acute toxicity categories .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

Method Catalyst Yield Purity Reference
Iron-catalyzed couplingFe(acac)₃67%>95%
Nucleophilic substitutionNaH/DMF52%90%

Q. Table 2: Safety Data Overview

Parameter Key Organics SDS ALADDIN SDS
Acute Toxicity (Oral)Category 4Not classified
PPE RequirementsGloves, gogglesFull-face shield

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.